Product packaging for 5-Ethynylpiperidin-2-one(Cat. No.:)

5-Ethynylpiperidin-2-one

Cat. No.: B14780507
M. Wt: 123.15 g/mol
InChI Key: PJWVXTZPXPAWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynylpiperidin-2-one is a synthetically versatile building block designed for research and development, particularly in medicinal chemistry. The 2-pyridone scaffold is recognized as a privileged structure in drug discovery due to its multifaceted biological importance and utility as a synthetic intermediate . This compound features a ethynyl group at the 5-position, which provides a reactive handle for further chemical modifications via click chemistry or metal-catalyzed cross-coupling reactions, enabling the construction of a diverse library of complex heterocyclic compounds for structure-activity relationship (SAR) studies . Researchers are increasingly exploring the 2-pyridone pharmacophore for its broad spectrum of potential biological activities. Recent scientific literature highlights that fused and substituted 2-pyridone derivatives are prominent scaffolds in the development of new therapeutic agents, showing promise as antibiotics and antitumor compounds . Notably, analogous pyridin-2(1H)-one structures have demonstrated potent analgesic properties in preclinical models. Specifically, certain derivatives have exhibited significant efficacy in inhibiting cutaneous mechanical allodynia in a rat model of capsaicin-induced inflammatory pain, suggesting potential for development into novel non-opioid analgesic therapies . The incorporation of the ethynyl group in this compound makes it a valuable intermediate for synthesizing such novel bioactive molecules and probing their mechanism of action. Key Research Applications: Medicinal Chemistry: Serves as a core scaffold for the design and synthesis of new pharmacologically active compounds. SAR Studies: The ethynyl group allows for rapid diversification to explore and optimize interactions with biological targets. Pain Research: A key intermediate for developing novel analgesic agents based on the pyridin-2-one scaffold. Chemical Biology: Used as a probe to investigate biological pathways and protein functions. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B14780507 5-Ethynylpiperidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

5-ethynylpiperidin-2-one

InChI

InChI=1S/C7H9NO/c1-2-6-3-4-7(9)8-5-6/h1,6H,3-5H2,(H,8,9)

InChI Key

PJWVXTZPXPAWQS-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCC(=O)NC1

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Ethynylpiperidin 2 One and Analogues

Development of Novel Synthetic Routes to the 5-Ethynylpiperidin-2-one Core

The construction of the this compound scaffold requires careful strategic planning and the exploration of various chemical transformations.

Retrosynthetic Analysis and Planning for Key Intermediates

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For this compound, a primary disconnection would be the carbon-carbon bond of the ethynyl (B1212043) group and the carbon-nitrogen bond within the piperidine (B6355638) ring. This approach simplifies the target into more manageable intermediates.

One possible retrosynthetic pathway involves disconnecting the ethynyl group, leading to a 5-substituted piperidin-2-one intermediate. This intermediate could then be further broken down through the cleavage of the amide bond, revealing a linear amino acid precursor. The ethynyl group can be introduced at a later stage through various alkynylation reactions.

Another strategy involves a disconnection of the piperidin-2-one ring itself. youtube.com This could lead to a δ-amino-γ,δ-unsaturated ester or a related open-chain precursor, which can then be cyclized to form the desired heterocyclic core. The choice of disconnection and the corresponding synthetic route often depends on the availability of starting materials and the desired stereochemistry of the final product.

The planning for key intermediates often involves considering functional group interconversions (FGI). youtube.com For example, a nitro group can be a precursor to an amino group, which is then incorporated into the piperidine ring. youtube.com Similarly, a ketone or aldehyde can be transformed into an alkyne.

Exploration of Diverse Chemical Transformations for Ring Formation

The formation of the piperidin-2-one ring is a critical step in the synthesis of this compound. A variety of cyclization strategies have been developed for the synthesis of piperidine and its derivatives. nih.gov

Intramolecular Cyclization: This is a common approach where a linear precursor containing both the amine and the carboxylic acid (or its derivative) functionalities is induced to cyclize. nih.gov Methods include:

Aza-Michael Addition: Intramolecular aza-Michael reactions of N-tethered alkenes can lead to the formation of substituted piperidines. nih.gov

Reductive Amination: The cyclization of a δ-amino ketone or aldehyde through reductive amination is another effective method.

Lactamization: Direct intramolecular amide bond formation from a δ-amino acid is a straightforward approach to piperidin-2-ones.

Intermolecular Cyclization (Annulation): In this approach, two or more smaller molecules are combined to form the piperidine ring in a single or multi-step process. nih.gov Examples include:

[5+1] Annulation: This method involves the reaction of a five-carbon component with a one-atom component (the nitrogen source) to construct the six-membered ring. nih.gov

Diels-Alder Reactions: Aza-Diels-Alder reactions, where an imine acts as the dienophile or diene, can provide rapid access to tetrahydropyridine (B1245486) intermediates, which can be further functionalized.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of various carbo- and heterocycles, including piperidines. This reaction utilizes a ruthenium or molybdenum catalyst to form a double bond within a diene precursor, leading to ring closure.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful and efficient methods for the synthesis of complex molecules, often with high levels of selectivity and under mild reaction conditions.

Transition Metal-Catalyzed Alkyne and Heterocycle Functionalization

Transition metals play a pivotal role in modern organic synthesis, enabling a wide range of transformations for the functionalization of alkynes and heterocycles. nih.govresearchgate.net

Alkyne Functionalization:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a widely used method for the introduction of ethynyl groups.

Gold-Catalyzed Reactions: Gold catalysts have been shown to be effective in activating alkynes towards various nucleophilic additions and cyclizations. nih.gov For instance, gold-catalyzed intramolecular hydroamination of N-allenyl carbamates can form cyclic amines. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are also utilized in alkyne chemistry, including the classic Glaser coupling and various cycloaddition reactions.

Heterocycle Functionalization:

Palladium-Catalyzed C-H Functionalization: Direct C-H functionalization of the piperidine ring offers a streamlined approach to introduce substituents without the need for pre-functionalized starting materials. researchgate.net Palladium catalysts have been successfully employed for the arylation, vinylation, and alkynylation of piperidines. researchgate.net

Rhodium-Catalyzed C-H Insertion: Rhodium carbenoids can undergo C-H insertion reactions to functionalize the piperidine scaffold. The site of functionalization can often be controlled by the choice of catalyst and directing group. nih.gov

Iridium-Catalyzed Hydrogenation: Iridium catalysts are effective for the hydrogenation of pyridine (B92270) derivatives to form piperidines. nih.gov

A variety of transition metal catalysts and their applications in piperidine synthesis are summarized in the table below.

Catalyst TypeReactionApplication in Piperidine Synthesis
PalladiumCross-coupling, C-H functionalization, AminoacetoxylationIntroduction of substituents, direct functionalization of the ring, formation of chiral piperidines. nih.govresearchgate.netajchem-a.com
RhodiumC-H insertion, HydrogenationFunctionalization of the piperidine ring, reduction of pyridines. nih.govorganic-chemistry.org
GoldAlkyne activation, CyclizationSynthesis of substituted piperidines from allenic precursors. nih.govnih.gov
IridiumHydrogenation, AnnulationStereoselective synthesis of piperidines, formation of the piperidine ring. nih.gov
NickelReductive Coupling, CyclizationEnantioselective synthesis of chiral piperidin-2-ones and piperidines. researchgate.netyoutube.com
CopperAlkyne coupling, CyclizationSynthesis of functionalized piperazines, which shares structural similarities with piperidines. encyclopedia.pub

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is of great interest due to the often stereospecific nature of biological activity. This requires the use of enantioselective or diastereoselective synthetic methods.

Enantioselective Synthesis: This aims to produce a single enantiomer of a chiral molecule.

Chiral Catalysis: The use of chiral transition metal catalysts or organocatalysts can induce enantioselectivity in key bond-forming reactions. For example, enantioselective hydrogenation of β-enamino esters using chiral rhodium catalysts can produce chiral piperidine derivatives. clockss.org Nickel-catalyzed reductive couplings have also been developed for the enantioselective synthesis of chiral 3-piperidin-2-ones. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been used in the diastereoselective reduction of β-enamino esters bearing a chiral auxiliary on the nitrogen atom. clockss.org

Diastereoselective Synthesis: This focuses on controlling the formation of one diastereomer over another when multiple stereocenters are present.

Substrate Control: The existing stereocenters in a chiral substrate can influence the stereochemical outcome of subsequent reactions.

Reagent Control: The use of stereoselective reagents can control the formation of a specific diastereomer. For instance, a continuous flow protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed for the highly diastereoselective synthesis of α-chiral piperidines. acs.orgthieme-connect.com

The following table provides examples of stereoselective synthesis methods for piperidine derivatives.

MethodCatalyst/ReagentApplicationStereochemical Outcome
Asymmetric HydrogenationChiral Rhodium-Bisphosphine ComplexesReduction of β-enamino estersEnantioselective formation of piperidine derivatives. clockss.org
Reductive CouplingChiral Nickel CatalystsSynthesis of 3-piperidin-2-onesEnantioselective. researchgate.net
Continuous Flow SynthesisN-(tert-butylsulfinyl)-bromoimine and Grignard reagentsSynthesis of α-chiral piperidinesHighly diastereoselective. acs.orgthieme-connect.com
OrganocatalysisChiral Squaramide Catalysts[2+1] cycloaddition reactionsExcellent diastereoselectivities and enantioselectivities. mdpi.com
BiocatalysisTransaminasesReductive amination of ω-chloroketonesEnantiocomplementary synthesis of 2-substituted piperidines. acs.org

Sustainable and Green Chemistry Principles in Synthetic Route Design

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental footprint. The synthesis of this compound and its analogs is an area where the application of these principles can lead to more sustainable processes. Key strategies include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of multi-component reactions that increase atom economy.

While specific green synthesis routes for this compound are not extensively documented in publicly available literature, general principles for the synthesis of related piperidinone structures can be applied. For instance, the use of catalytic hydrogenation of N-iminopyridinium ylides offers an efficient and enantioselective route to substituted piperidines, reducing the need for harsh reducing agents. nih.gov Furthermore, one-pot, multi-component reactions for the synthesis of polysubstituted 2-piperidinones have been reported, which streamline synthetic sequences and reduce waste by combining several steps without isolating intermediates. nih.gov These approaches, often utilizing environmentally benign solvents like ethanol (B145695) or even solvent-free conditions, represent a significant step towards the sustainable production of complex heterocyclic scaffolds.

The development of catalytic methods is paramount in green synthesis. For example, the catalytic asymmetric hydrogenation of pyridine derivatives has been shown to be an effective method for producing enantioenriched substituted piperidines. nih.gov The exploration of such catalytic systems for the synthesis of this compound could significantly improve the sustainability of its production.

Innovations in Scalable Synthesis and Intermediate Development

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including the need for high yields, purity, and cost-effectiveness. Innovations in process optimization and the identification of key intermediates are crucial for the successful translation of complex molecules like this compound from the bench to manufacturing.

Process Optimization for Enhanced Yields and Purity

For instance, the diastereoselective synthesis of polysubstituted 2-piperidinones through a five-component cascade reaction highlights a method to achieve high stereoselectivity and good yields in a single step. nih.gov Such a strategy, if adaptable to include an ethynyl substituent, could offer a highly efficient and scalable route. The choice of catalyst and reaction medium is critical; for example, using ammonium (B1175870) acetate (B1210297) as both a catalyst and nitrogen source in alcoholic solvents has proven effective. nih.gov

The table below illustrates a hypothetical comparison of a traditional multi-step synthesis versus an optimized one-pot reaction for a polysubstituted piperidinone, demonstrating the potential for improved efficiency.

ParameterTraditional Synthesis (Hypothetical)Optimized One-Pot Synthesis (Based on literature nih.gov)
Number of Steps 4-51
Overall Yield Low to moderate38-90%
Intermediate Isolation Required at each stepNot required
Solvent Usage HighReduced (e.g., Ethanol)
Waste Generation HighMinimized
Stereoselectivity Often requires chiral resolutionHigh diastereoselectivity

This table is a generalized representation and specific values would depend on the exact substrates and conditions.

Investigation of this compound as a Pharmaceutical Intermediate

The piperidine and piperidinone cores are prevalent in a wide range of pharmaceuticals, acting as crucial pharmacophores that influence the biological activity of the molecule. researchgate.net The introduction of an ethynyl group, a versatile functional handle, into the piperidin-2-one scaffold makes this compound a potentially valuable intermediate for the synthesis of novel drug candidates. The alkyne moiety can participate in various chemical transformations, such as click chemistry, Sonogashira coupling, and reduction to alkenes or alkanes, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures.

While the direct use of this compound as an intermediate in the synthesis of a specific marketed drug is not explicitly detailed in the reviewed literature, the synthesis of various substituted piperidines as precursors to important pharmaceuticals is well-established. For example, enantioselective synthesis methods have been developed for piperidine alkaloids and other biologically active compounds starting from chiral lactams. acs.org The synthesis of 5-alkynyl-L-histidines, which also features an ethynyl group on a heterocyclic core, underscores the utility of this functional group in building blocks for drug discovery. researchgate.net

The potential applications of this compound as a pharmaceutical intermediate are broad. Its structure suggests it could be a precursor for compounds targeting a variety of biological targets. The development of efficient and scalable synthetic routes to this compound is therefore a key step towards unlocking its full potential in medicinal chemistry.

Chemical Reactivity and Derivatization Strategies of 5 Ethynylpiperidin 2 One

Reactivity of the Ethynyl (B1212043) Group in 5-Ethynylpiperidin-2-one

The terminal alkyne functionality is the most prominent reactive site in the this compound molecule. This group's ability to participate in a variety of chemical transformations is central to its utility as a molecular probe and synthetic intermediate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility under aqueous conditions. researchgate.netjetir.org This reaction facilitates the covalent linkage of molecules containing terminal alkynes, such as this compound, with molecules bearing an azide (B81097) group to form a stable 1,4-disubstituted 1,2,3-triazole ring. jetir.orgnih.gov

The CuAAC reaction is characterized by a significant rate acceleration, often 107 to 108 times faster than the uncatalyzed version, and it proceeds with high regioselectivity to yield the 1,4-isomer exclusively. jetir.orgnih.gov This transformation is remarkably tolerant of a wide array of functional groups and can be conducted over a broad pH range (4 to 12), making it exceptionally suitable for bioconjugation applications. jetir.org The resulting triazole linkage is hydrolytically stable, serving as a reliable and robust connection in various chemical and biological systems. nih.gov

Table 1: Key Features of the CuAAC Reaction

FeatureDescription
Reactants Terminal Alkyne, Azide
Catalyst Copper(I)
Product 1,4-disubstituted 1,2,3-triazole
Key Advantages High Yield, High Regioselectivity, Mild Reaction Conditions, Biocompatibility

The versatility of the CuAAC reaction has led to its widespread use in diverse fields, including drug discovery, proteomics, and materials science. researchgate.net For instance, it enables the straightforward synthesis of complex molecules and bioconjugates by linking alkyne-modified probes, like derivatives of this compound, to azide-functionalized biomolecules or surfaces. nih.gov

Other Bioorthogonal Conjugation Reactions of the Alkyne Moiety

While CuAAC is a dominant method, the alkyne group of this compound can participate in other bioorthogonal reactions. These reactions are crucial for applications where the use of copper is undesirable due to its potential cytotoxicity. nih.gov

One prominent alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes. This metal-free click reaction still relies on the azide-alkyne pairing but avoids the need for a metal catalyst. nih.gov Another class of bioorthogonal reactions involves cycloadditions with other partners, such as tetrazines in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.gov These alternative ligation strategies expand the toolkit for labeling and tracking molecules in complex biological environments, allowing for multi-component labeling studies when used in conjunction with CuAAC. nih.gov

Metal-Catalyzed Functionalization and Transformations of the Ethynyl Group

The ethynyl group of this compound is amenable to a range of metal-catalyzed transformations beyond cycloadditions. These reactions can introduce further chemical diversity and complexity. For example, transition metals like palladium and rhodium can catalyze various coupling and cyclization reactions at the alkyne.

One important class of reactions involves the cycloisomerization of alkynyl systems, which can lead to the formation of functionalized heterocyclic structures. nih.gov Although direct examples with this compound are not extensively documented in the provided search results, the general reactivity patterns of alkynes suggest its potential to participate in such transformations. These reactions often proceed through the formation of metal-carbene or other reactive intermediates, enabling the construction of complex molecular architectures. mdpi.com

Derivatization of the Piperidin-2-one Ring System

The piperidin-2-one (or δ-valerolactam) ring offers additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties.

N-Functionalization Strategies (e.g., N-Alkylation, N-Acylation)

The nitrogen atom of the lactam ring is a key handle for derivatization. Standard organic chemistry methods can be employed for N-alkylation and N-acylation. These modifications can be used to attach a variety of functional groups, including reporter tags, solubility enhancers, or pharmacophores. The ability to modify the N-position is crucial for creating a library of probes with diverse properties based on the this compound scaffold.

Functionalization at Ring Carbon Positions via C-H Activation or Substitution

Modern synthetic methods, particularly transition metal-catalyzed C-H activation, offer powerful tools for the direct functionalization of the carbon atoms of the piperidin-2-one ring. mdpi.com By using a directing group, which can be the lactam carbonyl itself or a group installed on the nitrogen, a metal catalyst can be guided to a specific C-H bond, enabling its selective conversion to a C-C or C-heteroatom bond. mdpi.com

This strategy allows for the introduction of functional groups at positions that are otherwise difficult to access through classical methods. The development of new catalytic systems continues to expand the scope of these reactions, providing novel pathways to derivatize the piperidin-2-one ring and create highly functionalized molecules. mdpi.com

Stereochemical Control in Derivatization Processes

The inherent chirality of this compound, arising from the stereocenter at the C5 position, presents a significant opportunity for the stereocontrolled synthesis of a diverse array of derivatives. Achieving high levels of stereoselectivity in reactions involving this scaffold is crucial for its application in the development of complex molecules with specific biological activities. Strategies to control the stereochemical outcome of derivatization processes can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.

In substrate-controlled approaches, the existing stereocenter at C5 can direct the stereochemical course of subsequent reactions at the ethynyl group or other positions on the piperidinone ring. The steric hindrance imposed by the substituent at C5 can favor the approach of reagents from the less hindered face, leading to the preferential formation of one diastereomer. For instance, in reactions such as hydrogenation or hydrohalogenation of the ethynyl group, the delivery of the hydrogen or halogen atoms can be influenced by the spatial orientation of the C5 substituent.

Chiral auxiliaries offer another powerful strategy for inducing stereoselectivity. By temporarily attaching a chiral auxiliary to the piperidinone nitrogen, it is possible to create a chiral environment that directs the approach of reagents to the ethynyl group. For example, the use of a chiral N-acyl group can effectively bias the facial selectivity of cycloaddition reactions involving the alkyne moiety. After the desired stereoselective transformation, the chiral auxiliary can be cleaved to afford the enantioenriched product. While no specific studies on this compound are available, the use of chiral auxiliaries in the synthesis of other chiral piperidines has been well-documented. nih.gov

Catalyst-controlled stereoselective transformations represent a highly efficient and atom-economical approach. Chiral metal catalysts or organocatalysts can create a chiral pocket around the substrate, forcing the reaction to proceed through a lower energy transition state that leads to a specific stereoisomer. For example, asymmetric hydrogenation of the ethynyl group using a chiral rhodium or ruthenium catalyst could potentially afford either the (R) or (S) configured 5-ethyl- or 5-vinylpiperidin-2-one with high enantiomeric excess. Similarly, chiral catalysts can be employed in cycloaddition reactions of the alkyne with various partners to yield stereodefined cyclic adducts.

A summary of potential stereoselective derivatization strategies for this compound is presented in the table below. It is important to note that while these methods are well-established for other classes of compounds, their application to this compound remains an area for future investigation.

Reaction TypeStereocontrol StrategyPotential Chiral Catalyst/AuxiliaryExpected Product Stereochemistry
Asymmetric HydrogenationCatalyst-controlledChiral Rhodium or Ruthenium complexes(R)- or (S)-5-ethyl/vinylpiperidin-2-one
Asymmetric CycloadditionCatalyst-controlledChiral Lewis Acids, OrganocatalystsDiastereomerically enriched cyclic adducts
Diastereoselective AdditionSubstrate-controlled-Diastereomeric control from C5 stereocenter
Auxiliary-controlled DerivatizationChiral AuxiliaryEvans oxazolidinones, etc. on NitrogenDiastereoselective functionalization

Synthesis of Complex Molecular Architectures Featuring this compound Scaffolds

The this compound scaffold serves as a versatile building block for the synthesis of a wide range of complex molecular architectures. The presence of the reactive ethynyl group, coupled with the functionality of the lactam ring, allows for a variety of chemical transformations to construct intricate polycyclic and heterocyclic systems.

One of the most powerful applications of the ethynyl group is its participation in cycloaddition reactions. wikipedia.org For instance, the [3+2] cycloaddition of this compound with azides, known as the "click" reaction, provides a highly efficient and regioselective route to 1,2,3-triazole-substituted piperidinones. merckmillipore.comorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. By employing variously substituted azides, a library of triazole-containing piperidinone derivatives can be readily assembled, which is a common strategy in drug discovery.

Furthermore, the ethynyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org Reaction with a suitable diene would lead to the formation of a six-membered ring fused to the piperidinone core, generating complex bicyclic structures with multiple stereocenters. The stereochemical outcome of such reactions can potentially be controlled by the existing stereocenter at C5 or by the use of chiral Lewis acid catalysts.

Another key derivatization strategy is the Sonogashira cross-coupling reaction. libretexts.orgwikipedia.org This palladium- and copper-catalyzed reaction allows for the coupling of the terminal alkyne of this compound with a variety of aryl or vinyl halides. libretexts.org This methodology provides a direct route to introduce aromatic or olefinic substituents at the 5-position, significantly expanding the structural diversity of accessible derivatives. The Sonogashira coupling is a cornerstone of modern organic synthesis and has been widely used in the preparation of complex natural products and pharmaceuticals. wikipedia.org

The lactam moiety of this compound also offers numerous possibilities for derivatization. The N-H bond can be readily alkylated or acylated to introduce a variety of substituents. The carbonyl group can undergo reduction to the corresponding amine or can be a site for nucleophilic addition. These transformations, in conjunction with the reactions of the ethynyl group, allow for a modular approach to the synthesis of highly functionalized and complex molecules.

The following table summarizes some of the key reactions for constructing complex architectures from the this compound scaffold.

Reaction TypeReagent/CatalystResulting Molecular Architecture
[3+2] Cycloaddition (Click Chemistry)Organic Azides, Cu(I) catalyst1,2,3-Triazole-substituted piperidinones
[4+2] Cycloaddition (Diels-Alder)Dienes, Lewis Acid (optional)Fused bicyclic piperidinone systems
Sonogashira CouplingAryl/Vinyl Halides, Pd/Cu catalyst5-Aryl/Vinyl-substituted piperidinones
N-Alkylation/AcylationAlkyl/Acyl Halides, BaseN-Functionalized piperidinones
Carbonyl ReductionReducing Agents (e.g., LiAlH4)5-Ethynylpiperidines

While direct examples of these synthetic strategies applied specifically to this compound are not extensively reported in the literature, the well-established reactivity of the ethynyl and lactam functionalities provides a strong foundation for its potential as a valuable scaffold in the synthesis of complex and biologically relevant molecules.

Computational Chemistry in the Study of 5 Ethynylpiperidin 2 One

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and its quantitative counterpart, QSAR, are foundational concepts in medicinal chemistry that link the chemical structure of a compound to its biological activity. nih.govnih.gov QSAR models are mathematical equations that relate variations in a molecule's structure, represented by numerical values called molecular descriptors, to its observed biological effect. nih.govnih.govfrontiersin.org These models are crucial for optimizing lead compounds and designing new derivatives with enhanced potency. nih.govmdpi.com

The first step in building a QSAR model for 5-Ethynylpiperidin-2-one and its analogues involves calculating molecular descriptors. These are numerical values that encode different aspects of a molecule's physicochemical properties. wiley.com Descriptors can be categorized based on their dimensionality, ranging from simple 0D properties to complex 3D fields. nih.gov For a robust model, a diverse set of descriptors is typically calculated and then narrowed down to the most relevant ones using statistical methods. nih.govresearchgate.net

Key descriptor types that would be calculated for a series of this compound derivatives include:

1D Descriptors: Molecular Weight, Atom Counts.

2D Descriptors: Topological indices (e.g., connectivity indices), polar surface area (PSA), and counts of hydrogen bond donors and acceptors. nih.gov

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as molecular volume and surface area.

The selection of the most informative descriptors is a critical step, often accomplished using techniques like genetic algorithms or stepwise regression to avoid overfitting and create a model with true predictive power. researchgate.net

Table 1: Representative Molecular Descriptors for QSAR Analysis

Descriptor Category Example Descriptors Information Encoded
Physicochemical LogP, LogD Lipophilicity and distribution in biological systems. nih.gov
Topological Balaban J index, Wiener index Molecular size, shape, and degree of branching.
Electronic Dipole Moment, HOMO/LUMO energies Electron distribution and reactivity.

| Structural | Number of rotatable bonds, H-bond donors/acceptors | Molecular flexibility and potential for specific interactions. |

This table illustrates the types of descriptors used in QSAR studies, which would be essential for modeling the activity of this compound derivatives.

Once relevant descriptors are selected, a mathematical model is constructed to correlate these descriptors with the biological activity (e.g., IC₅₀ values) of a series of compounds. mdpi.com Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN) or Support Vector Machines (SVM) are commonly employed for this purpose. frontiersin.orgnih.gov

The credibility of any QSAR model hinges on rigorous validation. basicmedicalkey.com This process ensures the model is robust and can accurately predict the activity of new, untested compounds. basicmedicalkey.comtaylorfrancis.com Validation is typically performed through two main strategies:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. taylorfrancis.com

External Validation: The model's predictive power is tested on a set of compounds (the test set) that was not used during the model's development. basicmedicalkey.comresearchgate.net

A high-quality QSAR model is generally expected to have a high squared correlation coefficient (R²) for the training set and a high predictive R² (often denoted as Q²) for the test set, indicating both good fit and strong predictive ability. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness-of-fit of the model to the training data. > 0.7 is generally considered good. nih.gov
Q² (Cross-validated R²) Measures the internal predictive ability of the model. > 0.5 is often required.
R²_pred (External Validation R²) Measures the predictive ability of the model on an external test set. > 0.6 is desirable.

| RMSE (Root Mean Square Error) | Indicates the average deviation between predicted and observed values. | Lower values are better. arxiv.org |

This table outlines the critical statistical metrics used to validate the robustness and predictive power of QSAR models.

SAR analysis, which can be qualitative or quantitative (QSAR), provides invaluable insights for ligand-based drug design. plos.orgprismbiolab.com By examining a series of derivatives of a parent scaffold like this compound, researchers can deduce which structural modifications enhance or diminish biological activity. nih.gov For instance, SAR studies on piperidine-containing compounds have shown that the stereochemistry and substitution patterns on the piperidine (B6355638) ring can be decisive for potency. plos.orgnih.gov

From a hypothetical SAR study on this compound, one might find that:

The ethynyl (B1212043) group is essential for activity, potentially acting as a covalent warhead or a key interaction point.

Substitutions at the nitrogen of the piperidinone ring could modulate solubility and cell permeability.

Modifications on the piperidinone ring itself could influence the compound's conformational preferences and how it fits into a target's binding site.

These principles guide the rational design of new analogues with improved efficacy and optimized pharmacokinetic properties.

Table 3: Hypothetical SAR Insights for this compound Derivatives

Modification Site Structural Change Potential Impact on Activity
C5-Ethynyl Group Replacement with cyano or propargyl group Modulate reactivity and binding interactions.
N1-Piperidinone Addition of small alkyl or aryl groups Alter lipophilicity and target engagement.

| Piperidinone Ring | Introduction of methyl or hydroxyl groups | Affect conformational stability and introduce new interaction points. |

This table provides a hypothetical example of how SAR analysis can guide the strategic modification of the this compound scaffold to improve its biological profile.

Molecular Docking and Molecular Dynamics Simulations

While QSAR models predict activity based on structure, molecular docking and molecular dynamics (MD) simulations provide a visual and dynamic understanding of how a ligand interacts with its protein target at an atomic level. nih.govnih.govnih.gov These structure-based methods are critical for elucidating binding mechanisms and validating target engagement.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand, such as this compound, when bound to a target protein to form a stable complex. researchgate.net The process involves placing the ligand into the binding site of the protein and scoring the different poses based on their interaction energy. researchgate.netjppres.com

Successful docking can reveal key binding interactions, including:

Hydrogen Bonds: The carbonyl oxygen of the piperidinone ring and the nitrogen atom could act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The hydrocarbon portions of the piperidinone ring can form favorable interactions with nonpolar residues in the binding pocket.

Pi-Alkyne Interactions: The ethynyl group offers a unique opportunity for pi-alkyne interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the target's active site.

These predicted binding modes provide a rational basis for understanding the compound's activity and for designing modifications to enhance binding affinity. mdpi.comnih.gov

Table 4: Potential Binding Interactions for this compound in a Hypothetical Active Site

Interaction Type Ligand Moiety Involved Potential Interacting Residue (Example)
Hydrogen Bond Piperidinone C=O Serine, Threonine, Asparagine
Hydrogen Bond Piperidinone N-H Aspartate, Glutamate
Hydrophobic Piperidinone ring (CH₂) Leucine, Isoleucine, Valine

| Pi-Alkyne | Ethynyl group (C≡CH) | Phenylalanine, Tyrosine |

This table illustrates the specific types of non-covalent interactions that molecular docking simulations would aim to identify between this compound and a potential protein target.

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govyoutube.comyoutube.com By simulating the movements of all atoms in the system, MD can assess the stability of the docked conformation and provide a more accurate estimation of binding free energy. researchgate.netnih.gov

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): Tracking the RMSD of the ligand and protein backbone atoms over time indicates the stability of the complex. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Interaction Energy Analysis: Calculating the energy of interactions (e.g., hydrogen bonds, van der Waals forces) throughout the simulation provides insight into the key drivers of binding.

Accurately predicting binding affinity remains a significant challenge, but methods combining docking and MD simulations are increasingly powerful tools for ranking compounds and prioritizing them for synthesis and experimental testing. arxiv.orgnih.govbiorxiv.orgresearchgate.netrsc.org The conformational flexibility of the piperidine ring is a known factor that can be critical for binding and is best explored through dynamic simulations. nih.govacs.orgacs.org

Table 5: Outputs and Insights from Molecular Dynamics Simulations

MD Analysis Metric/Output Interpretation
System Stability RMSD plot over time A plateau in the RMSD curve suggests the complex has reached equilibrium and the binding pose is stable.
Binding Free Energy MM/PBSA or MM/GBSA calculation Provides an estimation of the binding affinity (e.g., in kcal/mol), allowing for comparison between different ligands.
Interaction Persistence Hydrogen bond occupancy plot Shows the percentage of simulation time a specific hydrogen bond is maintained, indicating its strength and importance.

| Conformational Changes | RMSF plot, Principal Component Analysis (PCA) | Identifies changes in protein flexibility and conformation upon ligand binding. |

This table summarizes the key data generated from MD simulations and how it is interpreted to understand the stability and energetics of the ligand-protein interaction.

Characterization of Dynamic Interactions within Biological Systems

The study of how a molecule like this compound behaves within a biological environment, such as a protein binding pocket, is crucial for understanding its potential as a therapeutic agent. Molecular dynamics (MD) simulations are a primary tool for this purpose, providing insights into the conformational changes of both the ligand and its target protein over time. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. Such detailed understanding of the dynamic interplay at the molecular level is fundamental for predicting binding affinity and the mechanism of action. However, specific MD simulation studies for this compound are not found in the available literature.

Virtual Screening and De Novo Design Approaches

Virtual screening and de novo design are powerful computational strategies to identify new drug candidates and optimize existing ones. These methods are particularly valuable in the early stages of drug discovery.

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of a biological target. In this approach, large libraries of small molecules are computationally docked into the binding site of a protein to identify potential binders. This method is instrumental in identifying novel molecular scaffolds that could interact with a specific target. For a compound like this compound, SBVS could be employed to screen for potential protein targets in the human proteome, thereby elucidating its possible mechanisms of action. Currently, there are no published studies detailing the use of SBVS to identify the biological targets of this compound.

In the absence of a known 3D structure of a target, Ligand-Based Virtual Screening (LBVS) serves as a valuable alternative. This method uses the structure of a known active ligand, such as this compound, as a template to search for other compounds with similar physicochemical properties or shapes. The underlying principle is that structurally similar molecules are likely to have similar biological activities. LBVS is a powerful tool for discovering analogues of a lead compound with potentially improved properties. Research detailing the application of LBVS for the discovery of analogues of this compound is not currently available.

De novo design involves the computational creation of novel molecular structures with desired properties. This can be done by assembling molecular fragments or by modifying an existing scaffold, like that of this compound, to enhance its activity, selectivity, or pharmacokinetic profile. Algorithms for de novo design can explore a vast chemical space to propose new molecules that are tailored to fit a specific biological target. As with the other computational methods, there is a lack of specific research applying de novo design techniques to this compound.

Medicinal Chemistry and Drug Discovery Research Involving 5 Ethynylpiperidin 2 One

Identification of Biological Targets for 5-Ethynylpiperidin-2-one and its Derivatives

A pivotal step in the development of any new compound is the identification of its molecular targets within the cell. For a novel structure like this compound, this often begins with broad, unbiased screening, followed by more focused techniques to pinpoint specific protein interactions.

Phenotypic screening is an approach in drug discovery where compounds are tested for their ability to produce a desired change in a cellular or organismal model, without prior knowledge of the drug's specific molecular target. nih.govbiorxiv.org This method allows for the discovery of first-in-class medicines with novel mechanisms of action. nih.gov Libraries of compounds, which could include derivatives of this compound, are screened for effects on a particular disease phenotype, such as cancer cell death or inhibition of bacterial growth. biorxiv.org

Once a "hit" compound is identified from a phenotypic screen, the subsequent challenge is to determine its molecular target, a process known as target deconvolution. drughunter.com Several strategies exist for this:

Affinity-based pull-down: This is a common method where the small molecule is chemically modified with a tag (like biotin) and then used to "pull down" its binding partners from a cell lysate. nih.gov These protein partners are then identified using mass spectrometry. researchgate.net

Genetic and genomic approaches: These methods can include creating resistant cell lines and then sequencing their genomes to find mutations in the target protein that prevent the compound from binding. nih.gov

Computational methods: Based on the structure of the hit compound, potential targets can be predicted using computational databases and algorithms.

This holistic approach, starting with a desired biological outcome and working backward to the molecular target, is a powerful strategy for uncovering new therapeutic avenues.

Chemical proteomics has become an indispensable tool for identifying the protein targets of small molecules, especially for covalent inhibitors like those that could be derived from this compound. nih.govnih.gov The terminal ethynyl (B1212043) group is particularly useful as it can act as a "warhead" to form a covalent bond with a nucleophilic amino acid residue (like cysteine) on a target protein. chemikailproteomics.com Furthermore, the ethynyl group serves as a bioorthogonal handle for "click chemistry," allowing for the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for target identification and visualization. nih.govacs.org

A prominent chemical proteomics technique is Activity-Based Protein Profiling (ABPP) . In a typical ABPP experiment, a complex proteome (like a cell lysate) is treated with a probe derived from the compound of interest. researchgate.net This probe will covalently label its protein targets. Subsequent "clicking" of a reporter tag allows for the enrichment and identification of these target proteins by mass spectrometry. acs.orgfrontiersin.org Competitive profiling, where the proteome is pre-treated with the parent compound before adding a broad-spectrum probe, can also be used to identify the targets engaged by the unlabeled compound. nih.gov This approach provides a global view of a compound's selectivity across the entire proteome. nih.gov

The combination of a reactive group and a click chemistry handle in this compound makes it an ideal starting point for the design of such chemical probes to map its interactions within the complex environment of the cell.

Identifying the direct binding target of a compound is only part of the story. Understanding the functional consequences of this binding event—the mechanism of action (MoA)—is crucial for drug development. rsc.org Once a target is validated, researchers investigate the downstream effects of its modulation by the compound.

For instance, if this compound or its derivatives were found to inhibit a particular kinase, the MoA investigation would involve:

Analyzing downstream signaling pathways: Researchers would examine whether the compound blocks the phosphorylation of the kinase's known substrates within the cell.

Assessing cellular responses: The effect of the compound on cellular processes regulated by the target, such as cell cycle progression, apoptosis, or migration, would be studied.

Gene expression profiling: Changes in gene expression following treatment with the compound can provide a broader picture of the cellular pathways being affected.

Lead Generation and Optimization Strategies

Following the identification and validation of a promising hit and its target, the process of lead generation and optimization begins. This involves iterative chemical modifications to improve the compound's potency, selectivity, and drug-like properties. danaher.com

Rational drug design aims to develop new molecules with a specific biological activity based on the three-dimensional structure of the target. nih.govresearchgate.net If the structure of the target protein for a this compound derivative is known, computational methods like molecular docking can be used to predict how modifications to the piperidinone scaffold will affect its binding affinity and selectivity. nih.gov

Structure-activity relationship (SAR) studies are central to this process. A series of analogs are synthesized with systematic variations at different positions of the molecule, and their biological activity is tested. thieme-connect.com For example, different substituents could be added to the nitrogen atom or other positions of the piperidone ring to explore new interactions with the target protein. nih.gov This iterative cycle of design, synthesis, and testing allows medicinal chemists to refine the molecule, enhancing its potency against the intended target while minimizing interactions with other proteins to reduce potential side effects. nih.govacs.org

The table below illustrates a hypothetical SAR study for a series of this compound derivatives against a target enzyme.

CompoundR1 SubstituentR2 SubstituentTarget Inhibition IC50 (nM)
1 HH500
2a MethylH250
2b EthylH200
3a HPhenyl150
3b H4-Fluorophenyl75
4 Methyl4-Fluorophenyl25

This table is for illustrative purposes only.

Beyond just potency and selectivity, a successful drug candidate must possess a favorable profile of absorption, distribution, metabolism, and excretion (ADME) properties. danaher.com The lead optimization phase focuses on fine-tuning the molecule to improve these characteristics. nih.gov

This can involve modifying the structure to:

Increase metabolic stability: For example, blocking sites of metabolism can increase the compound's half-life in the body. nih.gov

Enhance solubility: Modifications can be made to improve the compound's solubility, which is important for absorption. thieme-connect.com

Improve permeability: The ability of the compound to cross cell membranes to reach its target is a critical factor.

Biochemical assays are used to assess the compound's effects on a panel of enzymes and receptors to identify potential off-target activities. researchgate.net This comprehensive profiling ensures that the optimized lead compound is not only effective but also has the necessary properties to be a safe and viable drug candidate.

Fragment-Based Drug Design (FBDD) Leveraging Ethynyl-Piperidinone Fragments

No specific research findings or data tables could be located for the application of this compound as a fragment in FBDD campaigns.

Structural Characterization of Binding Modes with Biological Macromolecules

X-ray Co-crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies

No X-ray co-crystallography or Cryo-EM studies detailing the binding mode of this compound with any biological macromolecule were found in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

No NMR spectroscopy studies that characterize the specific interactions between this compound and a biological target could be identified.

The absence of specific research on This compound in the public scientific literature prevents the creation of the requested detailed article. The fields of medicinal chemistry and drug discovery are vast, and it is possible that research on this compound exists within proprietary corporate databases or in literature that is not publicly indexed. However, based on the conducted searches, no information is available to fulfill the user's request.

Chemical Biology Applications of 5 Ethynylpiperidin 2 One As a Chemical Probe

Potential Development and Application of 5-Ethynylpiperidin-2-one-based Chemical Probes

The unique structure of this compound, featuring a cyclic lactam (piperidin-2-one) and a terminal alkyne (ethynyl group), presents a versatile scaffold for the theoretical design of chemical probes. The piperidinone core could serve as a recognition element for specific biological targets, while the ethynyl (B1212043) group provides a handle for bioorthogonal reactions.

Activity-based probes (ABPs) are powerful tools for studying enzyme function in complex biological systems. A hypothetical ABP based on this compound could be designed to target a specific class of enzymes. The design would typically involve three key components: a reactive group for covalent modification of the target enzyme, a recognition element for binding specificity, and a reporter tag for detection and analysis.

In this conceptual framework, the piperidinone ring could be modified to act as a recognition element for a particular enzyme family, such as proteases or hydrolases. The core structure could be further functionalized with a reactive "warhead" that forms a covalent bond with the active site of the target enzyme. The ethynyl group would serve as the reporter tag, allowing for the subsequent attachment of a fluorophore or a biotin (B1667282) molecule via click chemistry for visualization or enrichment.

The synthesis of such a probe would likely involve a multi-step process, starting with the synthesis of the this compound core, followed by the introduction of a suitable reactive group and any necessary modifications to the piperidinone ring to enhance target specificity.

Photoaffinity labeling (PAL) is a technique used to identify and study protein-ligand interactions. A PAL probe based on this compound could be designed to covalently label binding partners upon photoactivation. Such a probe would incorporate a photoreactive group, such as a diazirine or an aryl azide (B81097), into the this compound scaffold.

Upon binding to its target protein, the probe would be irradiated with UV light, activating the photoreactive group and leading to the formation of a covalent bond with the protein. The ethynyl group would again serve as a bioorthogonal handle for the subsequent introduction of a reporter tag, facilitating the identification and characterization of the labeled protein. The design of such a probe would need to carefully consider the placement of the photoreactive group to ensure efficient crosslinking without disrupting target binding.

A dual-function probe based on this compound could theoretically be developed to simultaneously report on target engagement and allow for visualization. This could be achieved by designing a probe that undergoes a measurable change in its properties, such as fluorescence, upon binding to its target.

For instance, the piperidinone core could be designed to bind to a specific protein, and this binding event could induce a conformational change that alters the chemical environment of a tethered fluorophore, leading to a change in its emission. The ethynyl group would provide an independent modality for bioorthogonal ligation, allowing for subsequent confirmation of target engagement or for orthogonal labeling experiments.

Conceptual Bioorthogonal Labeling Strategies Utilizing the Ethynyl Moiety

The terminal ethynyl group of this compound is an ideal functional group for bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes.

The ethynyl group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions are highly efficient and specific, allowing for the conjugation of this compound to a wide variety of molecules, such as fluorescent dyes, affinity tags (e.g., biotin), or drug molecules, that have been functionalized with an azide group.

In a hypothetical in vitro setting, if this compound were to be used as a building block in combinatorial chemistry, the ethynyl group would allow for the rapid and efficient labeling of the resulting library members for screening purposes.

If a this compound-based probe were to successfully label a target within a cell, the ethynyl group would be instrumental for visualization using advanced imaging techniques. After the probe has engaged its target, the cells could be treated with an azide-functionalized fluorescent dye. A click reaction would then covalently attach the dye to the probe, allowing for the visualization of the target's localization and dynamics within the cell using techniques such as fluorescence microscopy or super-resolution microscopy.

This approach would enable high-resolution imaging of the target molecule without the need for genetically encoded tags, providing a powerful tool for studying cellular processes in their native context.

Investigation of Protein-Protein Interactions (PPIs) and Protein Complex Dynamics

Protein-protein interactions (PPIs) are the foundation of most biological processes, forming the basis of cellular machinery, signaling cascades, and structural scaffolds. wikipedia.org The dynamic nature of these interactions, which involves the formation and dissociation of protein complexes, governs cellular responses. Elucidating these networks is critical for understanding both normal physiology and disease states. wikipedia.orgnih.gov Chemical probes derived from scaffolds like this compound are instrumental in these investigations, offering powerful methods to capture and analyze PPIs.

Cross-linking mass spectrometry (XL-MS) is a high-throughput technique used to identify spatially proximal amino acid residues within a protein or between interacting proteins. nih.gov The general workflow involves covalently linking interacting proteins using a chemical cross-linker, digesting the cross-linked complex into peptides, and analyzing the resulting products by mass spectrometry to identify the linked residues. nih.gov This provides distance constraints that help in modeling the three-dimensional structure of protein complexes. nih.govresearchgate.net

The utility of this compound in this context lies in its potential to be incorporated into a bifunctional cross-linking reagent. Such a reagent would feature the ethynyl group as a bioorthogonal handle for enrichment. For instance, a derivative could be synthesized where one end reacts with specific amino acid side chains (e.g., a succinimidyl ester to target lysines), while the ethynyl group remains available for subsequent modification. nih.gov

After the cross-linking reaction in cells or lysates, the ethynyl-tagged peptides can be selectively captured from a complex mixture. This is typically achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the "clicked" peptides are attached to an azide-functionalized solid support, such as biotin-azide for subsequent streptavidin affinity purification. researchgate.net This enrichment step is crucial as it significantly increases the ability to detect the low-abundance cross-linked peptides by mass spectrometry. researchgate.netrsc.org

Modern XL-MS strategies often employ cross-linkers that are not only enrichable but also cleavable within the mass spectrometer. nih.govthermofisher.com While this compound itself is not inherently cleavable, it can be incorporated into larger cross-linker designs that include MS-cleavable moieties, such as sulfoxides. researchgate.netrsc.org The combination of an enrichment handle (the ethynyl group) and an MS-cleavable bond facilitates streamlined data analysis and more confident identification of cross-linked peptides. researchgate.netnih.gov

Table 1: Comparison of Cross-linker Types in XL-MS

Feature Non-Cleavable Cross-linkers (e.g., DSS, BS3) MS-Cleavable Cross-linkers (e.g., DSSO, DSBU) Ethynyl-Tagged Cross-linkers
Function Covalently links proximal residues. Links residues and can be fragmented in the MS. Provides a handle for enrichment via click chemistry.
Analysis Complex; requires specialized software to identify pairs of peptides. Simplified; MS/MS/MS workflows can identify individual peptide fragments. thermofisher.com Enhanced detection of low-abundance cross-links after affinity purification. nih.gov
Example Disuccinimidyl suberate (B1241622) (DSS) Disuccinimidyl sulfoxide (B87167) (DSSO) Hypothetical this compound based reagent

| Advantage | Well-established protocols. nih.gov | Unambiguous identification of cross-linked peptides. nih.gov | Increases sensitivity and detection limits. researchgate.net |

The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay used to visualize protein-protein interactions directly within fixed cells or tissues. researchgate.netnih.gov This technique detects when two proteins of interest are in very close proximity (typically less than 40 nanometers), providing single-molecule resolution of the interaction in its native cellular context. nih.govsigmaaldrich.com

The standard PLA protocol utilizes a pair of primary antibodies from different species to recognize the two target proteins. sigmaaldrich.com These are then bound by secondary antibodies that are conjugated to unique DNA oligonucleotides, known as PLA probes. nih.gov If the probes are close to each other, connector oligonucleotides can hybridize to them and be joined into a closed DNA circle by a ligase. sigmaaldrich.com This DNA circle then serves as a template for rolling-circle amplification, generating a long DNA product that is detected by fluorescently labeled probes. nih.gov Each fluorescent spot, or PLA signal, represents a single protein-protein interaction event.

The ethynyl group of this compound enables its use in PLA through a "click chemistry" mediated approach. For example, if one protein of interest is metabolically labeled or tagged with a derivative of this compound, its interaction partner can be detected with a traditional primary antibody. The ethynyl-tagged protein can then be "clicked" to an azide-modified oligonucleotide probe. This setup allows the PLA reaction to proceed if the antibody-bound protein and the ethynyl-tagged protein are in close proximity, offering an alternative to using two primary antibodies. This is particularly useful for studying interactions involving proteins for which suitable antibodies are not available or for tracking the interactions of a specific pool of labeled proteins.

Table 2: Representative Data from a Hypothetical PLA Experiment

Experimental Condition Protein A Target Protein B Target Average PLA Signals per Cell Interpretation
Control (Untreated) Antibody Antibody 5 ± 2 Basal level of interaction.
Treatment X Antibody Antibody 45 ± 8 Treatment X significantly induces the interaction.
Negative Control Antibody No primary antibody 0 Demonstrates assay specificity.

The ultimate goal of studying PPIs is to assemble them into interaction networks that represent cellular pathways and functional modules. nih.gov Techniques like XL-MS and PLA, empowered by chemical probes such as those derived from this compound, provide the critical data points—the individual connections—needed to build these network maps. nih.gov

By applying XL-MS on a proteome-wide scale, it is possible to generate a snapshot of thousands of PPIs simultaneously, revealing the architecture of protein complexes and their connections to other cellular machines. nih.gov When a system is perturbed, for example by introducing a drug or inducing a disease state, quantitative XL-MS can reveal how the interaction network remodels in response. nih.gov A probe based on this compound could be used to track a specific protein or complex within this network, showing how its interactions change under different conditions.

Similarly, PLA can be used to validate and quantify specific interactions identified in large-scale screens or to visualize where in the cell these interactions occur. springernature.com Observing a change in the number or localization of PLA signals following a cellular stimulus provides direct evidence of a pathway being activated or inhibited. By targeting different pairs of proteins, one can systematically trace connections and hierarchies within a signaling cascade.

The information gathered from these methods allows researchers to place previously uncharacterized proteins into known pathways or to discover entirely new functional modules. nih.gov Understanding how these networks are perturbed in disease can highlight key nodes that may serve as effective targets for therapeutic intervention.

Table 3: List of Mentioned Compounds

Compound Name Abbreviation
This compound -
Disuccinimidyl suberate DSS
Bis(sulfosuccinimidyl)suberate BS3
Disuccinimidyl sulfoxide DSSO
Disuccinimidyldibutyric urea DSBU
5-Ethynyl-2'-deoxyuridine EdU
Azide-tagged, acid-cleavable disuccinimidyl bissulfoxide Azide-A-DSBSO

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in 5-Ethynylpiperidin-2-one Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the this compound scaffold. nih.govnih.gov These computational approaches are increasingly being used to accelerate various stages of the drug discovery pipeline, from initial hit identification to lead optimization. patsnap.comnih.gov

Exploration of Novel Therapeutic Areas and Unexplored Biological Targets for this compound Derivatives

The inherent structural features of the this compound scaffold make it a versatile starting point for the exploration of new therapeutic avenues. While its potential in certain areas is being actively investigated, a vast landscape of unexplored biological targets remains. The piperidine (B6355638) and piperidone rings are considered "privileged scaffolds" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. nih.govresearchgate.net

Future research will likely focus on identifying novel biological targets for this compound derivatives. This can be achieved through phenotypic screening, where compounds are tested for their ability to produce a desired effect in a cellular or organismal model without a preconceived target. numberanalytics.com This approach has proven successful in identifying compounds with novel mechanisms of action.

Furthermore, the ethynyl (B1212043) group offers a unique handle for chemical modification, allowing for the synthesis of diverse libraries of compounds. These libraries can then be screened against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions. numberanalytics.comnih.gov For example, the piperazine (B1678402) scaffold, structurally related to piperidine, has been successfully utilized to develop modulators of nicotinic acetylcholine (B1216132) receptors and agents targeting cancer and bacterial multidrug resistance. nih.gov This suggests that this compound derivatives could also be tailored to interact with similar targets.

The search for novel therapeutic targets also extends to complex diseases where the underlying mechanisms are not fully understood. nih.gov For instance, the involvement of the Th17 pathway in autoimmune diseases presents a range of potential targets for new immunomodulatory drugs. nih.gov By systematically screening this compound derivatives against such targets, researchers may uncover new treatments for a variety of conditions.

Advancements in High-Throughput Screening and Lead Discovery for Piperidinone Scaffolds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. iu.edunuvisan.com For piperidinone scaffolds like this compound, advancements in HTS technologies are crucial for identifying initial "hit" compounds that can be further optimized into lead candidates. nih.govnih.gov

Modern HTS platforms utilize a variety of detection technologies, including fluorescence intensity, fluorescence polarization, and mass spectrometry, to screen vast numbers of compounds in a miniaturized and automated fashion. numberanalytics.comiu.edu These platforms can be used to screen libraries containing millions of diverse small molecules, increasing the probability of finding a compound that interacts with the desired biological target. nuvisan.comthermofisher.com

Fragment-based screening is another powerful approach that is well-suited for the piperidinone scaffold. numberanalytics.com This technique involves screening smaller, less complex molecules ("fragments") for weak binding to a target. The structural information gained from these initial hits can then be used to design more potent and selective lead compounds. nuvisan.com Given the modular nature of the this compound scaffold, fragment-based approaches could be particularly effective in identifying key pharmacophoric elements.

Furthermore, advancements in one-bead-one-compound (OBOC) library technology allow for the screening of millions of compounds in a highly efficient manner. nih.gov This methodology involves synthesizing a unique compound on each individual bead of a solid support, which can then be screened for binding to a target protein. nih.gov The integration of techniques like magnetic bead sorting and fluorescence-based screening can further accelerate the hit identification process. nih.gov

The combination of these advanced screening technologies with large and diverse compound libraries will undoubtedly accelerate the discovery of novel lead compounds based on the this compound scaffold.

Design and Synthesis of Multi-Functional this compound Conjugates for Advanced Applications

The ethynyl group of this compound is a key functional handle that enables its use in "click chemistry," a set of powerful and reliable reactions for joining molecular building blocks. nih.govnih.gov This opens up exciting possibilities for the design and synthesis of multi-functional conjugates with a wide range of advanced applications.

By utilizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the 5-ethynyl group can be readily linked to other molecules containing an azide (B81097) group. nih.gov This allows for the creation of conjugates where the this compound scaffold is attached to other pharmacologically active molecules, targeting ligands, or imaging agents. nih.gov

For example, researchers have synthesized conjugates of piperidone derivatives with other cytotoxic agents to create dual-drug compounds with the potential for synergistic anticancer effects. researchgate.net This approach could be applied to this compound to develop novel cancer therapies. The synthesis of heterotrifunctional linkers further expands the possibilities, allowing for the site-specific attachment of two distinct molecules to the this compound core. researchgate.net

Beyond therapeutic applications, the ethynyl group can be used to attach fluorescent probes for bioimaging. nih.gov This would allow for the visualization of the distribution and localization of this compound derivatives within cells and tissues, providing valuable insights into their mechanism of action. The development of two-photon absorbing fluorescent probes offers advantages such as deeper tissue penetration and reduced photodamage, making them ideal for in vivo imaging. nih.gov

The modular nature of click chemistry also facilitates the creation of multi-functional polymer conjugates. nih.gov For instance, this compound could be incorporated into a polymer backbone along with targeting moieties and imaging agents to create a sophisticated drug delivery system. nih.gov This would allow for the targeted delivery of the therapeutic agent to specific cells or tissues, potentially increasing efficacy and reducing side effects.

The versatility of the ethynyl group and the power of click chemistry provide a rich platform for the design and synthesis of novel this compound conjugates with a wide range of applications in medicine and biological research. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.